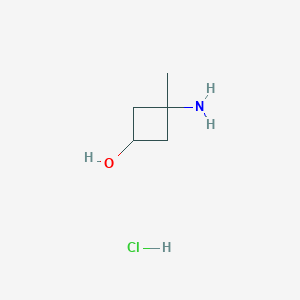

trans-3-Amino-3-methylcyclobutanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-methylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAWFZMTTJCICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-64-2, 1403766-99-3, 1403767-32-7 | |

| Record name | Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-Amino-3-methylcyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Amino-3-methylcyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-3-methylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Constrained World of Amino-Cyclobutanes: A Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique three-dimensional geometry.[1] When substituted with an amino group, these structures unlock a fascinating area of chemical space with significant implications for medicinal chemistry.[2][3] Amino-substituted cyclobutanes serve as valuable building blocks, offering rigid scaffolds that can mimic peptide turns, act as constrained analogues of natural amino acids, and provide novel vectors for exploring protein binding pockets.[4][5] This guide provides an in-depth exploration of the discovery and synthetic history of amino-substituted cyclobutanes, detailing the evolution of synthetic strategies from early photochemical methods to modern, highly selective catalytic approaches. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental choices, and present detailed protocols for the synthesis of important building blocks.

The Allure of the Strained Ring: Why Amino-Cyclobutanes Matter

The cyclobutane ring, with bond angles compressed to approximately 90° from the ideal 109.5° for sp³-hybridized carbon, possesses a significant amount of ring strain (ca. 26.7 kcal/mol).[1] This inherent strain is not a liability but rather a key feature that chemists have learned to exploit. It renders the ring susceptible to selective ring-opening reactions, providing a pathway to more complex molecular architectures.[6] Furthermore, the rigidity of the cyclobutane scaffold provides a level of conformational constraint that is highly desirable in drug design. By locking flexible acyclic molecules into a more defined orientation, chemists can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3]

The introduction of an amino group adds a crucial functional handle for further elaboration and a key pharmacophoric element. Amino-cyclobutanes are found in a variety of biologically active natural products, including alkaloids with antimicrobial and antitumor activities.[7][8] In medicinal chemistry, they have been successfully incorporated into drug candidates targeting a range of diseases. For instance, their use as bioisosteres for phenyl rings or as constrained mimics of amino acids has led to the development of potent and selective inhibitors of enzymes and modulators of receptors.[2][9]

A Historical Perspective: From Photodimerization to Strategic Synthesis

The journey into the synthesis of cyclobutanes began over a century ago, with early reports of [2+2] photodimerization reactions of olefins in sunlight.[10] These initial discoveries, while groundbreaking, often lacked control over regioselectivity and stereoselectivity. The development of photosensitizers and a deeper understanding of photochemical reaction mechanisms in the mid-20th century paved the way for more controlled and synthetically useful [2+2] cycloadditions.[10][11]

The synthesis of specifically amino-substituted cyclobutanes gained momentum with the increasing interest in non-natural amino acids and conformationally restricted peptides. Early approaches often involved the functionalization of a pre-formed cyclobutane ring, a strategy that could be limited by the availability of the starting cyclobutane and the selectivity of the amination reaction. A significant advancement came with the development of methods to construct the cyclobutane ring with the amino functionality, or a precursor, already in place.

Core Synthetic Strategies: Building the Amino-Cyclobutane Scaffold

The modern synthetic chemist has a diverse toolkit for the construction of amino-substituted cyclobutanes. These methods can be broadly categorized into cycloaddition reactions, ring expansions and contractions, and intramolecular cyclizations.

The Power of Pericyclic Reactions: [2+2] Cycloadditions

The [2+2] cycloaddition remains one of the most powerful and widely used methods for constructing the cyclobutane core.[12] This reaction involves the union of two olefinic components to form a four-membered ring.

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[10][11] The reaction is typically initiated by the photoexcitation of one of the olefin partners to its triplet state, often facilitated by a photosensitizer like acetone or benzophenone.[13] This triplet species then adds to the ground-state olefin in a stepwise manner through a 1,4-diradical intermediate.

Diagram: Mechanism of Photosensitized [2+2] Cycloaddition

Caption: Photosensitized [2+2] cycloaddition mechanism.

A key challenge in synthesizing amino-cyclobutanes via this method is the potential for quenching of the excited state by the nitrogen atom. Therefore, the amino group is often introduced in a protected form, such as an amide or carbamate, or as a nitro group which can be subsequently reduced.

While photochemical methods are prevalent, thermal and transition-metal-catalyzed [2+2] cycloadditions offer valuable alternatives, particularly for substrates that are sensitive to UV radiation.[14] Thermal cycloadditions of electron-rich and electron-poor olefins can proceed via a stepwise, zwitterionic mechanism. Transition metal catalysts, such as those based on copper or iron, can facilitate [2+2] cycloadditions under milder conditions and with greater control over stereoselectivity.[13]

Experimental Protocol: Synthesis of a 2-Aminocyclobutanone Derivative

This protocol describes the synthesis of a protected 2-aminocyclobutanone from 1,2-bis(trimethylsilyloxy)cyclobutene and a carbamate, a method that provides access to a key building block for further functionalization.[5][15]

Step 1: Reaction Setup

-

To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in a suitable solvent (e.g., diethyl ether) saturated with hydrogen chloride, add the desired carbamate (e.g., benzyl carbamate, 1.1 eq).

-

The use of an acid catalyst is crucial for the reaction to proceed.[15]

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for the specified time (typically several hours to overnight), monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzyloxycarbonylamino)cyclobutanone.

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions provide an alternative entry into the cyclobutane framework, often from more readily available starting materials.

The expansion of a cyclopropane ring to a cyclobutane is a thermodynamically favorable process driven by the relief of ring strain. A common strategy involves the generation of a cyclopropylcarbinyl cation, which can rearrange to a cyclobutyl cation. This can be achieved, for example, by the diazotization of an aminomethylcyclopropane (Demyanov rearrangement).[16]

Diagram: Ring Expansion of a Cyclopropylcarbinyl Cation

Caption: Rearrangement of a cyclopropylcarbinyl cation.

The Favorskii rearrangement of α-halocyclopentanones can be employed to synthesize cyclobutanecarboxylic acid derivatives.[16] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile. Subsequent functional group manipulations can then be used to introduce the amino group.

Intramolecular Cyclization Approaches

Intramolecular cyclization of suitably functionalized acyclic precursors offers a direct route to substituted cyclobutanes. These methods can provide excellent control over stereochemistry. Radical cyclizations of δ-haloalkenes and transition-metal-catalyzed cyclizations of 1,6-enynes are powerful strategies for the construction of the cyclobutane ring.[1]

Modern Frontiers and Applications

The field of amino-substituted cyclobutane synthesis continues to evolve, with a focus on developing more efficient, enantioselective, and sustainable methods. The use of organocatalysis and photoredox catalysis has opened up new avenues for the asymmetric synthesis of these valuable building blocks.[17][18]

The application of amino-substituted cyclobutanes in drug discovery remains a vibrant area of research. They are key components in several approved drugs and clinical candidates. For example, they can be found in inhibitors of Janus kinases (JAKs) for the treatment of autoimmune diseases and in antiviral agents.[2] The unique conformational constraints and physicochemical properties imparted by the amino-cyclobutane scaffold continue to make it an attractive motif for medicinal chemists seeking to design the next generation of therapeutics.

Summary of Synthetic Methodologies

| Methodology | Key Features | Advantages | Limitations |

| Photochemical [2+2] Cycloaddition | Utilizes light to induce cycloaddition of olefins.[10][11] | Access to a wide range of cyclobutane structures. | Can suffer from poor regioselectivity and stereoselectivity; potential for side reactions. |

| Thermal/Metal-Catalyzed [2+2] Cycloaddition | Employs heat or a transition metal catalyst.[13][14] | Milder reaction conditions; improved selectivity in some cases. | Substrate scope can be limited. |

| Ring Expansion of Cyclopropanes | Driven by the relief of ring strain.[16] | Access to cyclobutanes from readily available cyclopropanes. | Can be prone to rearrangements leading to mixtures of products. |

| Ring Contraction of Cyclopentanes | E.g., Favorskii rearrangement.[16] | Utilizes readily available cyclopentanone starting materials. | Requires multiple steps to introduce the amino functionality. |

| Intramolecular Cyclization | Cyclization of acyclic precursors.[1] | High degree of stereocontrol. | Requires the synthesis of specialized acyclic precursors. |

Conclusion

The journey of discovery and synthesis of amino-substituted cyclobutanes has been one of increasing sophistication and control. From the early, often serendipitous, photochemical dimerizations to the highly selective catalytic methods of today, our ability to construct these valuable building blocks has advanced tremendously. The unique structural and conformational properties of amino-cyclobutanes ensure their continued importance in the fields of organic synthesis and medicinal chemistry. As new synthetic methodologies emerge, we can expect to see an even greater diversity of these constrained scaffolds being utilized in the design of novel therapeutics and functional materials.

References

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Vertex AI Search.

- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (2016, March 28). ACS Publications.

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. (2024, June 11). NIH.

- Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (n.d.). Organic Reactions.

- Recent advances in the total synthesis of cyclobutane-containing natural products. (2019, November 12). Royal Society of Chemistry.

- Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing.

- Cyclobutanes in Organic Synthesis - Baran Lab. (n.d.). Baran Lab.

- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (n.d.). ACS Publications.

- Ring expansion and contraction - Wikipedia. (n.d.). Wikipedia.

- The synthetic routes to cyclobutanes. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (n.d.). PMC.

- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.

- Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Synthesis of Substituted 2-Amino-Cyclobutanones - Loyola eCommons. (2008, May 9). Loyola eCommons.

- Synthesis of Substituted 2‐Amino‐cyclobutanones | Request PDF - ResearchGate. (2025, August 6). ResearchGate.

- The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). ResearchGate.

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.). PubMed Central.

- Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate. (n.d.). ResearchGate.

Sources

- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. baranlab.org [baranlab.org]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

- 16. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Cyclobutane synthesis [organic-chemistry.org]

Initial Biological Screening of Novel Aminocyclobutanol Compounds: A Strategic Approach to Hit Identification and Early-Stage Derisking

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Phased Screening Cascade

The aminocyclobutanol scaffold represents a compelling starting point for novel therapeutic agents due to its structural rigidity and three-dimensional diversity, offering potential for high-potency and selective interactions with biological targets.[1] Historically, related aminocyclitol and cyclobutane-containing compounds have demonstrated a wide array of biological activities, including antibacterial, antiviral, and antitumor effects.[1][2][3] However, this structural promise can only be realized through a systematic and logically-structured biological screening process. The evaluation of any novel chemical entity is a critical first step in drug discovery, designed to ascertain its biological activity and therapeutic potential.[4][5][6]

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-phase screening cascade designed specifically for the initial characterization of novel aminocyclobutanol compounds. Our approach is built on a foundation of causality, where each experimental phase provides the necessary data to justify progression to the next, ensuring that resources are focused on the most promising candidates. The core objective is to move beyond simple activity metrics to build a comprehensive preliminary profile for each compound, encompassing cytotoxicity, mechanism of action, and initial "drug-likeness." This strategy enables an early, data-driven assessment to identify potent hits, prioritize them for lead optimization, and, crucially, flag potential liabilities that could lead to late-stage clinical failures.[7][8]

Phase 1: Primary Screening — Establishing a Cytotoxic Profile

The foundational step in our cascade is to determine whether the novel aminocyclobutanol compounds exert any biological effect on living cells. A general cytotoxicity assay serves as an efficient, high-throughput primary screen to identify compounds that impact cellular viability and proliferation.[4][9] This provides the first critical data point: a concentration-dependent measure of biological activity.

Causality of Experimental Choice: We employ a metabolic activity-based assay, specifically the MTS assay, as our primary screen. This choice is deliberate. The reduction of the MTS tetrazolium salt to a colored formazan product is dependent on the activity of NADPH-dependent dehydrogenases within metabolically active, viable cells.[10] This provides a robust and sensitive proxy for cell viability.[10][11] The assay is well-suited for a 96-well plate format, making it ideal for screening a library of compounds at multiple concentrations.

Experimental Workflow: Primary Cytotoxicity Screening

Caption: Workflow for primary cytotoxicity screening using the MTS assay.

Detailed Protocol: MTS Cell Viability Assay

This protocol is a self-validating system, incorporating necessary controls for robust data interpretation.

-

Cell Plating:

-

Seed a human cancer cell line (e.g., MCF-7 breast adenocarcinoma) into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X concentration stock of each aminocyclobutanol compound in culture medium. Perform serial dilutions to create a range of 8 concentrations (e.g., from 200 µM to 0.78 µM final concentration).

-

Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "positive control" (a known cytotoxic agent like Doxorubicin).

-

Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution, vehicle, or positive control to triplicate wells.

-

Return the plate to the incubator for 48 hours. This exposure time is critical for observing compound effects.

-

-

MTS Reagent Incubation:

-

Prepare the MTS solution according to the manufacturer's instructions.[10][12]

-

Add 20 µL of the MTS reagent directly to each well, including the medium-only background controls.[10][11]

-

Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to ensure sufficient color development without reaching saturation.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.[10][12]

-

Data Normalization: First, subtract the average absorbance of the medium-only wells from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100

-

-

IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50%.[4][5]

-

Data Presentation and Interpretation

The IC₅₀ values are crucial for comparing the potency of different compounds and prioritizing them for further study.[4]

Table 1: Representative Cytotoxicity Data for Novel Aminocyclobutanol Compounds

| Compound ID | IC₅₀ (µM) in MCF-7 Cells (48h) |

|---|---|

| AC-001 | 8.4 |

| AC-002 | > 100 |

| AC-003 | 25.1 |

| AC-004 | 15.2 |

| Doxorubicin (Control) | 0.8 |

Data are presented as the mean from three independent experiments.

Compounds with low micromolar or sub-micromolar IC₅₀ values (e.g., AC-001) are considered "hits" and are prioritized for secondary screening.

Phase 2: Secondary Screening — Elucidating the Mechanism of Action (MoA)

Identifying a compound as cytotoxic is only the beginning. Understanding how it induces cell death is paramount for its development as a therapeutic agent.[13] A common and highly regulated form of cell death induced by anticancer agents is apoptosis. A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases, with caspase-3 and caspase-7 acting as the primary executioners of the apoptotic program.

Causality of Experimental Choice: We select the Caspase-Glo® 3/7 Assay as our secondary screen. This luminescent "add-mix-measure" assay is highly specific and sensitive, directly measuring the activity of caspase-3 and -7.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to enzyme activity.[14] This provides a direct, quantitative measure of apoptosis induction, allowing us to correlate it with the cytotoxicity observed in Phase 1.

Simplified Apoptotic Pathway

Caption: The role of executioner caspases in apoptosis and the target of the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed to be run in parallel with the primary cytotoxicity screen to ensure data correlation.

-

Cell Plating and Treatment:

-

Plate and treat cells with the "hit" compounds (e.g., AC-001, AC-003, AC-004) in an opaque-walled 96-well plate suitable for luminescence readings. Use the IC₅₀ concentration and one concentration above and below it for each compound.

-

Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).

-

Incubate for a relevant time point (e.g., 24 hours), as caspase activation often precedes overt loss of cell viability.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.[16]

-

Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's protocol.[14][17]

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16] This single addition lyses the cells and introduces the substrate.

-

Mix the contents on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate Fold Change: Normalize the signal by dividing the average reading from compound-treated wells by the average reading from the vehicle control wells.

-

Data Presentation and Interpretation

A significant increase in the luminescent signal relative to the vehicle control indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.

Table 2: Apoptosis Induction by Lead Compounds in MCF-7 Cells

| Compound ID (at IC₅₀) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |

|---|---|

| AC-001 (8.4 µM) | 4.5 ± 0.6 |

| AC-003 (25.1 µM) | 1.2 ± 0.2 |

| AC-004 (15.2 µM) | 3.8 ± 0.5 |

| Staurosporine (1 µM) | 8.2 ± 1.1 |

Data represent mean ± standard deviation. A fold change > 2.0 is typically considered significant.

This data suggests that AC-001 and AC-004 are potent inducers of apoptosis, while AC-003 may act through a different, non-apoptotic mechanism, warranting a different path of investigation.

Phase 3: Preliminary ADME/Tox Profiling — Assessing "Drug-Likeness"

A compound can be highly potent in a cell-based assay but fail during clinical development due to poor pharmacokinetic (ADME) properties or unforeseen toxicity.[7] Early assessment of key ADME parameters is a critical derisking step.[8][18] One of the most common causes of adverse drug-drug interactions (DDIs) is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinical drugs.[19][20]

Causality of Experimental Choice: We perform an in vitro CYP inhibition assay against a panel of the most clinically relevant isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21] This assay determines if our lead compounds are likely to interfere with the metabolism of other co-administered drugs. We use human liver microsomes as the enzyme source, as this is considered the "gold standard" for in vitro DDI studies, providing a system that closely mimics in vivo liver metabolism.[21] The activity of each CYP isoform is measured by monitoring the metabolism of a specific probe substrate via LC-MS/MS.[21][22]

Detailed Protocol: High-Throughput CYP450 Inhibition Assay (IC₅₀)

-

Reagent Preparation:

-

Prepare pooled human liver microsomes, a panel of specific CYP probe substrates (e.g., Midazolam for CYP3A4), and the test compounds (AC-001, AC-004) at various concentrations.

-

Include known specific inhibitors for each isoform as positive controls.

-

-

Incubation:

-

In a 96-well plate, combine the human liver microsomes, a specific probe substrate, and the test compound or control inhibitor in a buffer solution.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant, containing the metabolites, to a new plate for analysis.

-

-

Data Acquisition and Analysis:

-

Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition of enzyme activity for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value for CYP inhibition by plotting percent inhibition against the log of the compound concentration.

-

Data Presentation and Interpretation

Low IC₅₀ values (<10 µM) suggest a potential for clinically significant drug-drug interactions, which may be a liability for the compound series.

Table 3: CYP450 Inhibition Profile of Apoptotic Lead Compounds

| Compound ID | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |

|---|---|---|---|

| AC-001 | 4.2 | > 50 | > 50 |

| AC-004 | > 50 | 22.5 | > 50 |

| Ketoconazole (3A4 Control) | 0.05 | - | - |

| Quinidine (2D6 Control) | - | 0.08 | - |

This profile indicates that AC-001 is a moderate inhibitor of CYP3A4, a major drug-metabolizing enzyme. This is a potential red flag that must be addressed during lead optimization. In contrast, AC-004 shows a much cleaner profile, making it a more attractive candidate for progression from a DDI perspective.

Conclusion and Strategic Path Forward

This three-phase screening cascade provides a robust framework for making critical, data-driven decisions in the early stages of drug discovery. By systematically evaluating cytotoxicity, elucidating a primary mechanism of action, and assessing a key drug-likeness parameter, we can efficiently triage a library of novel aminocyclobutanol compounds.

Based on our representative data:

-

AC-001: A potent, apoptotic hit, but with a potential CYP3A4 liability. This compound may be a valuable tool compound, or its structure could be optimized to remove the CYP inhibition while retaining cytotoxic potency.

-

AC-004: A moderately potent, apoptotic hit with a clean preliminary ADME/Tox profile. This compound represents the most promising lead for further optimization and progression into more complex secondary assays and eventually, in vivo efficacy models.

-

AC-002 & AC-003: These compounds are deprioritized due to low potency or an unclear mechanism of action, respectively, conserving valuable research resources.

This strategic approach ensures that the most promising and least compromised candidates are advanced, maximizing the probability of success in the long and arduous path of drug development.

References

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

In Vitro ADME Assays. Concept Life Sciences. [Link]

-

In Vitro ADME Studies. PharmaLegacy. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Institutes of Health. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. [Link]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]

-

CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. [Link]

-

Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration. PubMed. [Link]

-

3-Aminocyclobutanol. PubChem. [Link]

-

Medicinal chemistry of aminocyclitols. PubMed. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Biologically active amino alcohols. ResearchGate. [Link]

-

Screening and identification of novel biologically active natural compounds. National Institutes of Health. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. PubMed. [Link]

-

Novel Integrated Platform Promises To Accelerate Drug Discovery. Technology Networks. [Link]

-

Integrated platform promises to accelerate drug discovery process. UC Santa Cruz News. [Link]

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 8. In Vitro ADME Assays [conceptlifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]

- 16. promega.com [promega.com]

- 17. Caspase 3/7 Activity [protocols.io]

- 18. criver.com [criver.com]

- 19. criver.com [criver.com]

- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

Spectroscopic Fingerprint of a Key Building Block: A Technical Guide to the Analysis of trans-3-Amino-3-methylcyclobutanol HCl

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Small, rigid scaffolds such as cyclobutane derivatives are of significant interest due to their ability to explore unique chemical space and provide defined vectors for substituent placement. trans-3-Amino-3-methylcyclobutanol hydrochloride (HCl) is one such valuable building block, incorporating a stereochemically defined, four-membered ring with strategically placed functional groups—a tertiary alcohol, a primary amine, and a methyl group. The exact confirmation of its structure and purity is a critical prerequisite for its use in synthesizing more complex pharmaceutical intermediates.

This in-depth guide provides a comprehensive analysis of the spectroscopic techniques required to unambiguously characterize trans-3-Amino-3-methylcyclobutanol HCl. As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying principles and experimental rationale. This document is structured to walk researchers and drug development professionals through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and reproducibility.

Logical Framework for Spectroscopic Analysis

The comprehensive identification of an organic molecule relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to build a self-validating analytical picture, starting from the molecular mass and moving to the specific bonding and stereochemical arrangement.

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.

-

Loss of Water (H₂O): The tertiary alcohol can easily be lost as a neutral water molecule, leading to a fragment at m/z 84 .

-

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group would result in a fragment at m/z 87 .

-

Ring Cleavage: The cyclobutane ring can fragment, leading to the loss of ethylene (C₂H₄), which would produce a fragment at m/z 74 .

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid trans-3-Amino-3-methylcyclobutanol HCl powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-N bonds.

Table 2: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Interpretation |

| ~3400 (broad, strong) | O-H stretch | Characteristic of the tertiary alcohol group. The broadness is due to hydrogen bonding. [1][2] |

| ~3200-2800 (broad, strong) | N⁺-H stretch | The protonated primary amine (-NH₃⁺) gives rise to a very broad and strong absorption in this region, often overlapping with C-H stretches. This is a key indicator of the ammonium salt. |

| ~2960-2850 (medium-strong) | C-H stretch (sp³) | Aliphatic C-H stretches from the methyl and cyclobutane ring protons. [3] |

| ~1600-1500 (medium) | N⁺-H bend | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |

| ~1465 (medium) | C-H bend | Scissoring and bending vibrations of the CH₂ groups in the cyclobutane ring. |

| ~1100 (medium-strong) | C-O stretch | Stretch of the tertiary alcohol C-O bond. |

| ~1250-1020 (weak-medium) | C-N stretch | Stretch of the C-N bond in the aliphatic amine. [4] |

The presence of the very broad N⁺-H stretch is a definitive feature confirming the hydrochloride salt form of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural and Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of each atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it allows for the observation of exchangeable protons (-OH and -NH₃⁺). For comparison, a second spectrum in D₂O can be run to confirm these exchangeable protons, as they will be replaced by deuterium and their signals will disappear. [5]2. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

(Optional but recommended) Acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

¹H NMR: Predicted Chemical Shifts and Coupling

The molecule has a plane of symmetry, which simplifies the spectrum. The two CH₂ groups of the cyclobutane ring are chemically equivalent. The protons on C2 and C4 are diastereotopic due to the trans relationship of the substituents.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -OH | ~5.0 | Broad Singlet | 1H | The chemical shift of alcohol protons is variable. In DMSO, it appears as a sharp singlet due to hydrogen bonding with the solvent. [5][6] |

| -NH₃⁺ | ~8.0-8.5 | Very Broad Singlet | 3H | The protons of the ammonium salt are significantly deshielded and exchange rapidly, leading to a broad signal. This downfield shift is characteristic of protonated amines. [7][8] |

| H-2ax, H-4ax | ~2.5-2.8 | Multiplet (dd) | 2H | These protons are cis to the -OH group and are expected to be deshielded relative to their equatorial counterparts. |

| H-2eq, H-4eq | ~2.0-2.3 | Multiplet (dd) | 2H | These protons are trans to the -OH group. |

| -CH₃ | ~1.4 | Singlet | 3H | A singlet as it has no adjacent protons. Its position is influenced by the adjacent C-NH₃⁺ group. |

-

Coupling Constants (J): The vicinal coupling constants (³J) in cyclobutane rings are highly dependent on the dihedral angle. For a trans relationship, we expect distinct coupling constants between the axial and equatorial protons of the CH₂ groups and the methine proton (H-3), which will help confirm the stereochemistry. [9]

¹³C NMR: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-1 | ~70-75 | The carbon bearing the hydroxyl group (C-OH) is significantly deshielded. Based on data for similar cyclobutanols. |

| C-3 | ~50-55 | The carbon bearing the ammonium group (C-NH₃⁺) is also deshielded. This value is based on data for cyclobutylamine hydrochloride. [2] |

| C-2, C-4 | ~35-40 | The methylene carbons of the cyclobutane ring. |

| -CH₃ | ~25-30 | The methyl carbon, shifted slightly downfield due to the adjacent quaternary carbon. |

Conclusion: An Integrated Spectroscopic Portrait

The structural identity of trans-3-Amino-3-methylcyclobutanol HCl is definitively confirmed by the cohesive interpretation of MS, IR, and NMR data. Mass spectrometry establishes the correct molecular weight (m/z 102.0919 for [M+H]⁺). IR spectroscopy confirms the presence of the key hydroxyl (-OH) and ammonium (-NH₃⁺) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the unambiguous carbon-hydrogen framework, revealing the four unique carbon environments and the specific chemical shifts and coupling patterns consistent with the trans stereochemistry of the substituted cyclobutane ring. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a reliable analytical foundation for the use of this compound in advanced chemical synthesis and drug development programs.

References

-

Abbey, M. A., et al. (2007). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(10), 836-843. Available at: [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. LibreTexts. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). Cyclobutane Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR: Amines. Available at: [Link]

-

Kumar, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27375. Available at: [Link]

-

SpectraBase. (n.d.). Cyclobutylamine hydrochloride. John Wiley & Sons, Inc. Available at: [Link]

-

Singh, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9133–9143. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

-

NIST. (n.d.). Cyclobutylamine IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

-

PubChem. (n.d.). Cyclobutylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclobutylamine [webbook.nist.gov]

- 5. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclobutylamine(2516-34-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR spectrum [chemicalbook.com]

- 9. Cyclobutylamine(2516-34-9) 13C NMR [m.chemicalbook.com]

Conformational Analysis of 3,3-Disubstituted Cyclobutanol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique three-dimensional topologies to bioactive molecules.[1][2] Among these, 3,3-disubstituted cyclobutanol derivatives present a fascinating and synthetically accessible scaffold. The geminal substitution at the C3 position introduces distinct steric and electronic constraints that profoundly influence the ring's conformational preferences, which in turn govern molecular shape, receptor binding, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the conformational analysis of 3,3-disubstituted cyclobutanols, integrating foundational principles with advanced experimental and computational methodologies. We will delve into the nuances of cyclobutane ring puckering, the stereochemical implications of 3,3-disubstitution, the pivotal role of intramolecular interactions, and the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate the conformational landscape of these vital chemical entities.

The Fundamentals of Cyclobutane Conformation: A Puckered Reality

Contrary to its planar representation in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain from the eclipsing of all eight C-H bonds, alongside angle strain due to the deviation from the ideal sp³ bond angle of 109.5°.[3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][5] This puckering involves one carbon atom moving out of the plane of the other three, creating a dihedral angle (the puckering angle, φ) that is typically around 20-35° in the parent cyclobutane.[6]

This puckering creates two distinct substituent positions on each carbon: axial and equatorial. Axial substituents are oriented roughly perpendicular to the average plane of the ring, while equatorial substituents lie more within the plane. The puckered conformers are in rapid equilibrium through a process of ring inversion, which has a relatively low energy barrier.[5]

dot graph ER { layout=neato; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} caption { label = "Figure 1: Ring inversion of cyclobutane via a planar transition state."; fontsize = 10; fontname = "Arial"; }

The Influence of 3,3-Disubstitution on Conformational Preference

The introduction of two substituents at the C3 position significantly perturbs the conformational equilibrium of the cyclobutane ring. The steric bulk and electronic nature of these geminal substituents dictate the preferred puckering angle and the orientation of the C1 hydroxyl group.

In the case of 3,3-disubstituted cyclobutanols, two primary puckered conformations are possible, differing in the axial or equatorial placement of the hydroxyl group at C1. The relative stability of these conformers is governed by the minimization of steric interactions.

Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[5] In 3,3-disubstituted cyclobutanols, the key steric clash to consider is the interaction between the C1 hydroxyl group and the C3 substituents in the diaxial arrangement.

dot graph Conformations { rankdir=TB; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853"];

} caption { label = "Figure 2: Conformational equilibrium in 3,3-disubstituted cyclobutanols."; fontsize = 10; fontname = "Arial"; }

The Role of Intramolecular Hydrogen Bonding

A fascinating aspect of the conformational analysis of 3,3-disubstituted cyclobutanols is the potential for intramolecular hydrogen bonding (IHB). The C1-hydroxyl group can act as a hydrogen bond donor, while one of the C3 substituents, if it possesses a hydrogen bond acceptor site (e.g., a π-system of an aryl group, a lone pair on a heteroatom), can act as an acceptor.

The formation of an IHB can significantly stabilize a particular conformation, potentially overriding conventional steric preferences. For instance, an O-H···π interaction between the C1-hydroxyl and a C3-aryl substituent could favor a conformation that brings these groups into proximity, even if it introduces some steric strain. The strength of such interactions is dependent on the geometry of the complex and the nature of the interacting groups.[7]

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for a thorough conformational analysis of 3,3-disubstituted cyclobutanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.

Step-by-Step Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation: Dissolve the 3,3-disubstituted cyclobutanol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analyze the chemical shifts and coupling patterns of the cyclobutane ring protons. Protons in different chemical environments (axial vs. equatorial) will have distinct chemical shifts.

-

Causality: The degree of ring puckering and the orientation of substituents influence the magnetic shielding of adjacent protons.

-

-

¹H-¹H Coupling Constants (J-coupling):

-

Measure the vicinal (³JHH) and long-range (⁴JHH) coupling constants.

-

The magnitude of vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[1]

-

Long-range couplings, particularly ⁴J(eq-eq) (around 5 Hz) versus ⁴J(ax-ax) (around 0 Hz), can be highly informative for determining the puckering and substituent orientation.[8]

-

Self-Validation: A consistent set of coupling constants that fits a particular puckered conformation provides strong evidence for that structure.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform a 2D NOESY or ROESY experiment.

-

Look for through-space correlations between protons. For example, an NOE between the C1-proton and one of the C3-substituents would indicate their spatial proximity, providing crucial conformational information.

-

Causality: The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting protons.

-

-

Variable Temperature (VT) NMR:

-

Acquire ¹H NMR spectra at different temperatures.

-

Changes in chemical shifts and coupling constants with temperature can indicate a dynamic equilibrium between two or more conformers.

-

Causality: The populations of different conformers change with temperature according to the Boltzmann distribution, leading to observable changes in the averaged NMR parameters.

-

| NMR Parameter | Information Gained |

| Chemical Shifts (δ) | Local electronic environment of protons, indicative of axial/equatorial positions. |

| Vicinal Coupling Constants (³JHH) | Dihedral angles between adjacent protons, related to ring puckering. |

| Long-Range Coupling Constants (⁴JHH) | Puckering amplitude and substituent orientation. |

| Nuclear Overhauser Effects (NOE) | Through-space proximity of protons, defining the 3D structure. |

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[9] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's preferred conformation in the crystalline environment.

Workflow for X-ray Crystallography:

While powerful, it is important to remember that the solid-state conformation may not be the only or even the most populated conformer in solution.

Computational Modeling: A Predictive and Corroborative Tool

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the conformational landscape of 3,3-disubstituted cyclobutanols.[10][11]

Step-by-Step Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation:

-

Build plausible starting geometries for all potential conformers (e.g., axial-OH, equatorial-OH, different puckering modes).

-

-

Geometry Optimization:

-

Perform geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Causality: This process finds the lowest energy structure for each conformer on the potential energy surface.

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate relative energies.

-

Include a solvent model (e.g., PCM) to simulate solution-phase conditions.

-

-

Frequency Calculation:

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

-

Conformational Analysis:

-

Compare the relative energies of the conformers to determine the most stable structure and the equilibrium populations.

-

Measure the puckering angle and relevant dihedral angles from the optimized geometries.

-

-

NMR Parameter Prediction:

-

Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.

-

Self-Validation: A strong correlation between calculated and experimental NMR data lends high confidence to the computational model.

-

| Computational Parameter | Information Gained |

| Relative Energies (ΔE, ΔG) | Thermodynamic stability of conformers and equilibrium populations. |

| Puckering Angle (φ) | Quantitative measure of the ring's non-planarity. |

| Dihedral Angles | Precise geometric description of the ring and substituent orientations. |

| Calculated NMR Parameters | Validation of the computational model against experimental data. |

Conclusion: A Synergistic Approach to Unraveling Conformational Complexity

The conformational analysis of 3,3-disubstituted cyclobutanol derivatives is a nuanced endeavor that requires a synergistic application of experimental and computational techniques. The geminal substitution at the C3 position introduces a unique set of steric and electronic factors that, in concert with potential intramolecular hydrogen bonding, dictate the puckering of the cyclobutane ring and the preferred orientation of the C1-hydroxyl group. A thorough understanding of these conformational preferences is paramount for the rational design of novel therapeutics and functional materials. By integrating the insights from high-resolution NMR spectroscopy, the definitive structural data from X-ray crystallography, and the predictive power of computational modeling, researchers can confidently elucidate the three-dimensional architecture of these important molecules and harness their unique properties for a wide range of applications.

References

-

Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(18), 3884–3890. [Link]

-

Ernst, R. R. (1969). N.M.R. studies of 19 F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241–255. [Link]

-

Li, J., Wang, Y., Jin, Y., Li, L., Bao, G., Zhu, X., & Jiang, X. (2025). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry, 27(1), 11510-11516. [Link]

-

Abraham, R. J., & Monasterios, J. R. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 633–643. [Link]

-

Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. LibreTexts. [Link]

-

Moglie, Y., et al. (2021). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

-

Li, J., et al. (2025). Photocatalytic Synthesis of 3,3-Disubstituted Cyclobutanols via Trifunctionalization of [1.1.1]Propellane. ResearchGate. [Link]

-

Nakamura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136-2143. [Link]

-

Kol, M., & Rozenberg, H. (2002). Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes: Identification of the Complete Set of I. ElectronicsAndBooks. [Link]

-

Raza, G. H., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

-

Janssen, M. A. C. H., et al. (2022). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in... ResearchGate. [Link]

-

Sandwisch, J. W., Hedberg, L., & Hedberg, K. (2017). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. The Journal of Physical Chemistry A, 121(32), 6150–6154. [Link]

-

Skancke, P. N., & Boggs, J. E. (1979). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 71(1), 119–124. [Link]

-

LibreTexts. (2022, February 8). 4.8: Disubstituted Cycloalkanes. Chemistry LibreTexts. [Link]

-

Sandwisch, J. W., Hedberg, L., & Hedberg, K. (2017). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. PubMed. [Link]

-

ResearchGate. (2025, August 6). The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of -Peptides. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. Chemical Science, 13(20), 5898–5905. [Link]

-

Smith, A. B., et al. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 13(23), 6825–6830. [Link]

-

Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link]

-

Pal, A. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. SlideShare. [Link]

-

Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). SlidePlayer. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). 1 CONFORMATIONS OF RINGS 1.1 INTRODUCTION • In 1885 Adolf von Baeyer proposed that if carbon prefers to have a tetrahedral geo. CCDC. [Link]

-

MDPI. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

-

Conformational analysis of medium rings. (n.d.). SlideShare. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Ring Conformations. MSU Chemistry. [Link]

-

Pérez, V. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4436–4443. [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2018, August 13). Conformations of cyclobutane [Video]. YouTube. [Link]

-

Alibés, R., et al. (2006). Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Organic Letters, 8(3), 491–494. [Link]

-

ResearchGate. (2025, August 10). Intramolecular OH⋯π interactions in alkenols and alkynols. ResearchGate. [Link]

-

Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

-

ResearchGate. (n.d.). Observed NOE effect for compound 18. ResearchGate. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Royappa, T. (n.d.). 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. CCDC. [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14763-14789. [Link]

-

Encyclopedia.pub. (2022, June 1). X-ray Single-Crystal Diffraction. Encyclopedia.pub. [Link]

-

Iannuzzi, A. M., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Chapter 3. (n.d.). UCI Department of Chemistry. [Link]

-

Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]

-

Scribd. (n.d.). Organic Chemistry - Conformational Analysis Guide. Scribd. [Link]

-

UCI Department of Chemistry. (n.d.). 1 Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry. [Link]

-

Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 1897–1994. [Link]

-

Khanmohammadi, A., & Ravari, F. (2023). A computational comparison into the cation–π interaction and its effect on the intramolecular hydrogen bond in the different. Chemical Review and Letters, 6(4), 301-309. [Link]

-

Khanmohammadi, A., & Ravari, F. (2023). A computational comparison into the cation–π interaction and its effect on the intramolecular hydrogen bond in the different complexes of 5-Aminosalicylic acid with its thio analogous. Chemical Review and Letters, 6(4), 301-309. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 4. Stereoisomers [www2.chemistry.msu.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

Navigating the Preformulation Landscape: A Technical Guide to trans-3-Amino-3-methylcyclobutanol Hydrochloride

For Immediate Release to the Scientific Community

This document serves as an in-depth technical guide on the core physicochemical properties of trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No. 1403766-99-3), a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of its chemical identity, structural features, and known physical characteristics, while also outlining methodologies for determining properties where specific experimental data is not yet publicly available.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane derivatives are increasingly utilized in drug discovery to impart unique three-dimensional structures that can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. This compound, with its rigid cyclobutane core and strategically placed functional groups—a tertiary amine and a secondary alcohol in a trans configuration—presents a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is intended to improve solubility and stability, critical attributes for a viable drug candidate.[1]

Molecular Identity and Structural Elucidation

A precise understanding of the molecular structure is the foundation of all physicochemical analysis.

Molecular Structure:

The structure of this compound is characterized by a four-membered carbocyclic ring. The "trans" designation indicates that the amino and hydroxyl groups are on opposite sides of the ring plane.

Caption: 2D representation of this compound.

Table 1: Chemical and Physical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| IUPAC Name | trans-(1r,3r)-3-amino-3-methylcyclobutan-1-ol hydrochloride | [3] |

| CAS Number | 1403766-99-3 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| SMILES | N[C@]1(C)CC1.Cl[H] | [3] |

| Appearance | White solid | [3] |

| Purity | ≥97% | [3] |

Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance.

Table 2: Summary of Physicochemical Data

| Property | Value/Information | Significance in Drug Development |

| Melting Point | Data not available | Influences formulation processing, stability, and purity assessment. |

| Solubility | Data not available. The isomeric compound trans-3-Amino-1-methylcyclobutanol hydrochloride is described as soluble in water and organic solvents.[4] | Impacts dissolution rate, bioavailability, and formulation options. |

| pKa | Data not available | Governs the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |

| LogP | Data not available | Indicates lipophilicity, which influences membrane permeability and absorption. |

Solubility Profile

While specific quantitative solubility data for this compound is not currently available in the public domain, the presence of the hydrochloride salt suggests that it is optimized for aqueous solubility.[1] The amino and hydroxyl groups also contribute to its polarity.

Experimental Protocol for Solubility Determination:

A standard equilibrium solubility shake-flask method can be employed to determine the solubility in various solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

Caption: Workflow for determining equilibrium solubility.

Acid-Base Properties (pKa)

The pKa of the protonated amine is a critical parameter. It can be predicted using computational models and confirmed experimentally. The pKa of the amino group in similar small-molecule amine hydrochlorides typically falls in the range of 8-10.

Experimental Protocol for pKa Determination:

Potentiometric titration is a standard method for determining the pKa of ionizable compounds. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[5] Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability.[5] A comprehensive polymorph screen is essential during drug development to identify the most stable form and to secure intellectual property.[6][7]

Protocol for Polymorph Screening:

A typical polymorph screen involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast evaporation, slow cooling, anti-solvent addition).[8] The resulting solid forms are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts can be hygroscopic, which can affect the physical and chemical stability of the drug substance.[9][10] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after 24 hours at 80% relative humidity and 25°C.[11]

Experimental Protocol for Hygroscopicity Assessment:

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of relative humidities at a constant temperature. This allows for the determination of the hygroscopicity classification.

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the compound, essential for identification and quality control. While specific spectra for this compound are not publicly available, typical spectral characteristics can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the methyl group, the cyclobutane ring protons, and the amine and hydroxyl protons. The chemical shifts and coupling constants would confirm the trans stereochemistry.

-

¹³C NMR: Expected to show distinct signals for the four unique carbon atoms in the cyclobutane ring and the methyl group.

-

-